2-(4-Methoxy-phenyl)-2-piperidin-1-yl-ethylamine dihydrochloride
Overview
Description
2-(4-Methoxy-phenyl)-2-piperidin-1-yl-ethylamine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a methoxy group attached to a phenyl ring, a piperidine ring, and an ethylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxy-phenyl)-2-piperidin-1-yl-ethylamine dihydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of 4-methoxyphenylacetonitrile with piperidine in the presence of a suitable catalyst. The resulting intermediate is then hydrolyzed to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in organic synthesis reactions.
Biology: In biological research, this compound may be used to study the effects of methoxyphenyl groups on biological systems. It can also be employed in the development of new drugs or therapeutic agents.
Medicine: This compound has potential applications in the pharmaceutical industry. It can be used as a precursor for the synthesis of drugs that target specific biological pathways or receptors.
Industry: In the industrial sector, this compound can be utilized in the production of various chemical products, including polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism by which 2-(4-Methoxy-phenyl)-2-piperidin-1-yl-ethylamine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The methoxy group can enhance the compound's ability to penetrate biological membranes, while the piperidine ring can interact with various receptors or enzymes.
Molecular Targets and Pathways:
Receptors: The compound may bind to specific receptors in the body, leading to biological responses.
Enzymes: It can inhibit or activate certain enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
4-Methoxyphenethylamine: Similar structure but lacks the piperidine ring.
2-(4-Methoxyphenyl)ethanol: Similar phenyl group but different functional groups.
Uniqueness: 2-(4-Methoxy-phenyl)-2-piperidin-1-yl-ethylamine dihydrochloride is unique due to its combination of methoxyphenyl and piperidine groups, which can provide distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.2ClH/c1-17-13-7-5-12(6-8-13)14(11-15)16-9-3-2-4-10-16;;/h5-8,14H,2-4,9-11,15H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEUYSYTJZSTJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)N2CCCCC2.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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